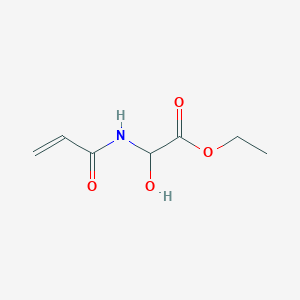

Ethyl (acryloylamino)(hydroxy)acetate

Descripción

Ethyl (acryloylamino)(hydroxy)acetate is an ester derivative featuring both acryloylamino and hydroxy functional groups. Structurally, it combines a reactive acryloyl moiety (CH₂=CHCO-) with a hydroxy-substituted acetate backbone. This compound is likely utilized as an intermediate in organic synthesis, particularly in polymer chemistry or pharmaceutical manufacturing, where acryloylamino groups are integral to crosslinking or bioactive molecule design .

Propiedades

Número CAS |

89995-70-0 |

|---|---|

Fórmula molecular |

C7H11NO4 |

Peso molecular |

173.17 g/mol |

Nombre IUPAC |

ethyl 2-hydroxy-2-(prop-2-enoylamino)acetate |

InChI |

InChI=1S/C7H11NO4/c1-3-5(9)8-6(10)7(11)12-4-2/h3,6,10H,1,4H2,2H3,(H,8,9) |

Clave InChI |

UDGCJHOTVDOFIL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(NC(=O)C=C)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ethyl Cyanoacrylate (2-Cyano-2-Propenoic Acid Ethyl Ester)

- Structure: Contains a cyano group (CN) instead of the acryloylamino group.

- Properties: High reactivity due to electron-withdrawing cyano group, enabling rapid polymerization upon exposure to moisture .

- Applications: Primarily used as an adhesive (e.g., "super glue"). In contrast, the hydroxy and acryloylamino groups in the target compound may favor controlled polymerization or biocompatible applications .

- Safety : Classified as a skin and eye irritant; requires careful handling to prevent unintended bonding .

Ethyl 2-Hydroxyacetate

- Structure : Simpler ester with a single hydroxy group (CH₃COOCH₂CH₃ vs. CH₂=CHCONH-C(OH)COOEt).

- Properties : Lower molecular weight (104.10 g/mol) and higher volatility compared to the target compound .

- Applications: Used as a solvent or flavoring agent. The target compound’s acryloylamino group likely enhances its utility in synthetic chemistry or biomaterials .

Ethyl ({[Acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate

- Synthesis: Prepared via nucleophilic substitution with heteroarylamines, suggesting similar synthetic routes for the target compound (e.g., acryloylation of amino esters) .

- Applications : Furan derivatives are common in drug discovery; the target compound’s hydroxy group may improve solubility for biomedical uses .

Ethyl 2-Phenylacetoacetate

- Structure: Features a phenyl group and acetoacetate moiety, differing in electronic and steric effects from the acryloylamino-hydroxy combination .

- Applications: Serves as a precursor in ketone synthesis. The target compound’s acryloylamino group could enable photo-crosslinking or conjugation with biomolecules .

Physicochemical and Functional Comparison

Table 1: Key Properties of Ethyl (acryloylamino)(hydroxy)acetate and Analogues

*Estimated based on structural analogues.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.